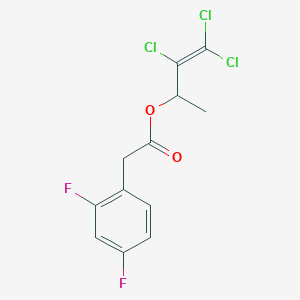
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a halogenated butene derivative and react it with a difluorophenyl acetic acid derivative under esterification conditions. The reaction conditions often include the use of a catalyst, such as sulfuric acid or a Lewis acid, and the reaction is typically carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ester group play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-dichlorophenyl)acetate
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-dibromophenyl)acetate
- 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)propionate
Uniqueness
3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate stands out due to the presence of both chlorine and fluorine atoms, which impart unique chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3F2O2/c1-6(11(13)12(14)15)19-10(18)4-7-2-3-8(16)5-9(7)17/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGGJKTOXEQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
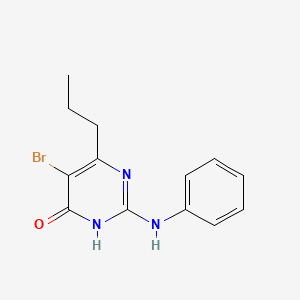
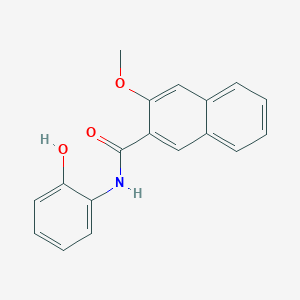
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
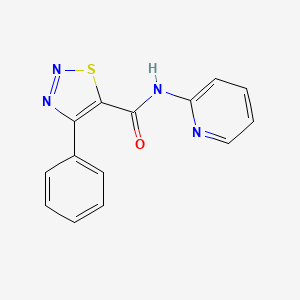
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
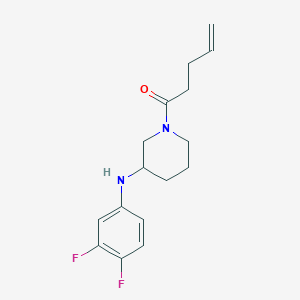
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
![1-(4-Ethylpiperazin-1-yl)-3-[3-[(3-phenylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6017702.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
![1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6017719.png)
